1,2-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-imidazole-4-sulfonamide
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Description
1,2-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H20N4O2S2 and its molecular weight is 340.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological properties and can interact with multiple receptors . Similarly, pyrrolidine derivatives have shown potency towards certain receptors .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities . Pyrrolidine derivatives also exhibit a variety of interactions with their targets .
Biochemical Pathways
Compounds containing imidazole and pyrrolidine moieties have been reported to influence a variety of biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
It has been reported that certain imidazole and pyrrolidine derivatives have demonstrated antitumor activity .
Biological Activity
1,2-Dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-imidazole-4-sulfonamide, identified by its CAS number 2097930-87-3, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H20N4O2S2 with a molecular weight of 340.5 g/mol. The structure features an imidazole core, a thiophene moiety, and a sulfonamide group, which are known to contribute to various biological activities.
Property | Value |
---|---|
CAS Number | 2097930-87-3 |
Molecular Formula | C₁₄H₂₀N₄O₂S₂ |
Molecular Weight | 340.5 g/mol |
Antiproliferative Effects
Research indicates that compounds with imidazole and sulfonamide functionalities exhibit significant antiproliferative activities against various cancer cell lines. A study demonstrated that derivatives of imidazole showed promising results in inhibiting cell growth in vitro. Specifically, compounds similar to our target have shown effectiveness against Plasmodium falciparum (PfPFT), with some derivatives achieving over 80% inhibition at low concentrations (5 nM) .
Antioxidant Properties
The antioxidant potential of sulfonamide derivatives was assessed through various assays measuring free radical scavenging activity. The compound's structure suggests it may effectively reduce oxidative stress by neutralizing reactive oxygen species (ROS), which is critical in preventing cellular damage and inflammation .
The proposed mechanism involves the inhibition of key enzymes associated with cellular proliferation and survival pathways. The imidazole ring is believed to interact with biological targets through hydrogen bonding and π–π stacking interactions, enhancing the compound's binding affinity . Additionally, the sulfonamide group may facilitate interactions with specific receptors involved in signal transduction pathways.
Study 1: Antiparasitic Activity
A study published in Drug Target Insights evaluated the antiparasitic activity of various imidazole derivatives, including our compound. The results indicated that modifications on the imidazole ring significantly influenced activity against Plasmodium species. The compound demonstrated an ED50 value of approximately 349 nM against P. falciparum strains .
Study 2: In Vitro Cytotoxicity
In vitro cytotoxicity assays conducted on human cancer cell lines revealed that the compound exhibited selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents that minimize side effects .
Properties
IUPAC Name |
1,2-dimethyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S2/c1-11-15-14(9-17(11)2)22(19,20)16-13-3-5-18(8-13)7-12-4-6-21-10-12/h4,6,9-10,13,16H,3,5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGDKVFZPARVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NC2CCN(C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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